molecular formula C21H28N2O3S B3456810 N-(tert-butyl)-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide CAS No. 6069-20-1

N-(tert-butyl)-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide

Cat. No. B3456810
CAS RN: 6069-20-1
M. Wt: 388.5 g/mol
InChI Key: QXJYYBWVBYMAMW-UHFFFAOYSA-N
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Description

N-(tert-butyl)-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide, also known as BAY 43-9006, is a synthetic small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. The compound was initially developed as a Raf kinase inhibitor, but it has since been found to have multiple targets and mechanisms of action.

Mechanism of Action

N-(tert-butyl)-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide 43-9006 inhibits multiple kinases, including Raf, VEGFR, and PDGFR. By inhibiting these kinases, the compound disrupts signaling pathways that are involved in cell proliferation, angiogenesis, and tumor growth. N-(tert-butyl)-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide 43-9006 has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(tert-butyl)-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide 43-9006 has been shown to have multiple biochemical and physiological effects. In preclinical studies, the compound has been shown to inhibit tumor growth and angiogenesis, induce apoptosis in cancer cells, and enhance the efficacy of other cancer treatments. In clinical studies, N-(tert-butyl)-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide 43-9006 has been shown to improve overall survival and progression-free survival in patients with advanced renal cell carcinoma and hepatocellular carcinoma.

Advantages and Limitations for Lab Experiments

N-(tert-butyl)-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide 43-9006 has several advantages for lab experiments, including its well-characterized mechanism of action, its ability to inhibit multiple kinases, and its potential to enhance the efficacy of other cancer treatments. However, the compound also has some limitations, including its potential toxicity and the need for careful dosing and monitoring in clinical trials.

Future Directions

There are several future directions for research on N-(tert-butyl)-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide 43-9006, including:
1. Further studies to elucidate the compound's mechanism of action and identify additional targets.
2. Development of new analogs and derivatives of N-(tert-butyl)-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide 43-9006 with improved potency and selectivity.
3. Combination studies with other cancer treatments, including chemotherapy, immunotherapy, and targeted therapies.
4. Studies to identify biomarkers that can predict response to N-(tert-butyl)-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide 43-9006 and other kinase inhibitors.
5. Investigation of the potential use of N-(tert-butyl)-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide 43-9006 in other types of cancer, including breast cancer, lung cancer, and pancreatic cancer.
In conclusion, N-(tert-butyl)-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide 43-9006 is a synthetic small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. The compound has multiple targets and mechanisms of action, and it has been shown to inhibit tumor growth and angiogenesis, induce apoptosis in cancer cells, and enhance the efficacy of other cancer treatments. While N-(tert-butyl)-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide 43-9006 has several advantages for lab experiments, it also has some limitations, and further research is needed to fully understand its potential as a cancer treatment.

Scientific Research Applications

N-(tert-butyl)-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide 43-9006 has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit multiple kinases, including Raf, VEGFR, and PDGFR, which are involved in cell proliferation, angiogenesis, and tumor growth. The compound has been tested in preclinical and clinical studies for the treatment of various types of cancer, including renal cell carcinoma, hepatocellular carcinoma, and melanoma.

properties

IUPAC Name

N-tert-butyl-4-[(3,4-dimethyl-N-methylsulfonylanilino)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O3S/c1-15-7-12-19(13-16(15)2)23(27(6,25)26)14-17-8-10-18(11-9-17)20(24)22-21(3,4)5/h7-13H,14H2,1-6H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXJYYBWVBYMAMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N(CC2=CC=C(C=C2)C(=O)NC(C)(C)C)S(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00360398
Record name N-tert-Butyl-4-{[(3,4-dimethylphenyl)(methanesulfonyl)amino]methyl}benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00360398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6069-20-1
Record name N-tert-Butyl-4-{[(3,4-dimethylphenyl)(methanesulfonyl)amino]methyl}benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00360398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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